molecular formula C11H13NO4 B1598547 Ethyl 2-(4-nitrophenyl)propionate CAS No. 50712-64-6

Ethyl 2-(4-nitrophenyl)propionate

Cat. No. B1598547
CAS RN: 50712-64-6
M. Wt: 223.22 g/mol
InChI Key: GMOOHUQPPFJAQB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)propionate is a chemical compound with the molecular formula C11H13NO4 . It is used for research and development purposes .

Scientific Research Applications

Selective Reduction Strategy for Synthesis

Ethyl 2-(4-nitrophenyl)propionate is utilized in selective reduction strategies, particularly in the synthesis of certain pharmaceutical compounds. For instance, it is a key intermediate in the synthesis of Indoprofen, an anti-inflammatory drug. A notable approach involves InCl3-catalyzed selective reduction of ethyl 2-(4-nitrophenyl)propionate using (EtO)3SiH to form the corresponding aromatic amine, which is a precursor for further synthesis (Ogiwara, Sakurai, & Sakai, 2017).

Polymer Research

This compound finds applications in polymer research. For example, nitrophenyl derivatives, including ethyl 2-(4-nitrophenyl)propionate, have been studied for their role in cooperative motion within amorphous polymers, contributing to understanding polymer properties like birefringence and absorption spectra (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis of Novel Compounds

The compound is also instrumental in the synthesis of various novel chemical entities. For instance, it has been used in the synthesis of substituted 3-chloro-3,4-dihydro-1-hydroxycarbostyrils, demonstrating its versatility in organic synthesis (McCord, Warner, Shafer, Disher, & Davis, 1985).

Drug Development

In drug development, ethyl 2-(4-nitrophenyl)propionate serves as a precursor in the synthesis of various drug compounds. For instance, its derivatives have been used in the development of dopamine receptor agonists (Gallagher, Lavanchy, Webster, Wilson, Hieble, & Demarinis, 1985).

Carboxyl-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, closely related to ethyl 2-(4-nitrophenyl)propionate, is used for carboxyl-group protection in peptide synthesis, highlighting its significance in biochemical research (Amaral, 1969).

properties

IUPAC Name

ethyl 2-(4-nitrophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(13)8(2)9-4-6-10(7-5-9)12(14)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOOHUQPPFJAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50964961
Record name Ethyl 2-(4-nitrophenyl)propanoate
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Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-nitrophenyl)propionate

CAS RN

50712-64-6
Record name Ethyl α-methyl-4-nitrobenzeneacetate
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Record name Ethyl 2-(4-nitrophenyl)propionate
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Record name Ethyl 2-(4-nitrophenyl)propanoate
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Record name Ethyl 2-(4-nitrophenyl)propionate
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Synthesis routes and methods I

Procedure details

To the solution of 52 g of ethyl 4-nitrophenylacetate in 350 ml dimethylformamide-toluene (1:1), 9.5 g of 50% sodium hydride in mineral oil are added portionwise while stirring and cooling. After 11/2 hours stirring at room temperature, 26 g methyl iodide are added dropwise and the mixture is stirred overnight at room temperature. The mixture is carefully combined with water, extracted with diethyl ether, the extract dried, filtered and evaporated. The residue is taken up in 100 ml ethanol, the solution seeded with a few crystals starting material and allowed to stand in the cold. The precipitate formed is filtered off and the filtrate evaporated, to yield the ethyl α-(4-nitrophenyl)-propionate.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
dimethylformamide toluene
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of (4-Nitro-phenyl)-acetic acid ethyl ester (3.88 g) in DMF (15 mL) was slowly added sodium hydride (0.78 g) and iodomethane (1.21 mL) at 0□. After stirred for 14 h at room temperature, this reaction mixture was quenched with water. This mixture was extracted with diethyl ether, and combined organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting residue was chromatographed on silica gel (n-Hex:EtOAc=10:1 to 4:1) to afford the product as pale yellow oil. (89.1%)
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
1.21 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

23.3 g of the crude 2-(4-nitrophenyl)propionic acid was dissolved in 100 ml of 22% hydrochloric acid-ethanol solution, and the solution was refluxed on an oil bath for two hours. After ethanol was distilled off under reduced pressure, the residue was neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The ethyl acetate layer was washed with a saturated solution of sodium chloride and dried over anhydrous sodium sulfate. After distilling off ethyl acetate under reduced pressure, the residue was subjected to silica gel chromatography with chloroform solvent to give 55 g of ethyl 2-(4-nitrophenyl)propionate.
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Ogiwara, Y Sakurai, N Sakai - Chemistry Letters, 2017 - journal.csj.jp
An InCl 3 -catalyzed selective reduction of a nitroarene bearing an aliphatic ester, ethyl 2-(4-nitrophenyl)propionate, using (EtO) 3 SiH was achieved to form the corresponding aromatic …
Number of citations: 4 www.journal.csj.jp
GP Stahly, BC Stahly, KC Lilje - The Journal of Organic Chemistry, 1984 - ACS Publications
Alkyl 2-chloropropionates react with nitro-aromatic compounds on treatment with base to give alkyl 2-(4-nitroaryl) propionates in good yield. Sir: Only a few methods of effecting …
Number of citations: 27 pubs.acs.org
NJ Lawrence, J Liddle, SM Bushell… - The Journal of Organic …, 2002 - ACS Publications
The intermediate anion derived from the vicarious nucleophilic substitution (VNS) of hydrogen reacts with a series of alkyl halides to generate the corresponding α-alkylated …
Number of citations: 50 pubs.acs.org
SF Nelsen, DL Kapp, MF Teasley - The Journal of Organic …, 1984 - ACS Publications
Adamantylideneadamantane (1) yields its dioxetane 2 by reaction with 302 and catalytic tris (o, pdibromophenyl) aminium hexachloroantiminate (4) at-78 C in CH2C12 with a chain …
Number of citations: 23 pubs.acs.org
LDESA HELMUT BUSCHMANN - academia.edu
Compounds that are used for the treatment of pain, inflammation, and fever are classified into two main groups according to their mode of action: nonsteroidal anti-inflammatory drugs (…
Number of citations: 0 www.academia.edu

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